An In-depth Technical Guide to Propargyl-NH-PEG3-C2-NHS Ester
An In-depth Technical Guide to Propargyl-NH-PEG3-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-NH-PEG3-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[1][2] This linker molecule is comprised of three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group.
The NHS ester facilitates covalent attachment to primary amines, such as the lysine (B10760008) residues on antibodies, forming a stable amide bond. The propargyl group provides a terminal alkyne handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the efficient and specific attachment of a payload molecule containing an azide (B81097) group.[1][3] The hydrophilic PEG3 spacer enhances the solubility of the resulting conjugate in aqueous media, which can improve the pharmacokinetic properties of the final biotherapeutic.[3]
This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing Propargyl-NH-PEG3-C2-NHS ester in research and drug development.
Chemical and Physical Properties
A summary of the key quantitative data for Propargyl-NH-PEG3-C2-NHS ester is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 7,10,13-trioxa-4-azahexadec-1-yn-16-oate | MedChemExpress |
| CAS Number | 1214319-94-4 | MedChemExpress |
| Molecular Formula | C16H24N2O7 | MedChemExpress |
| Molecular Weight | 356.37 g/mol | MedChemExpress |
| Purity | Typically >95% (can degrade over time) | Precise PEG |
| Solubility | Soluble in DMSO, DMF | MedChemExpress |
| Storage Conditions | -20°C, desiccated | MedChemExpress |
Key Applications
The unique trifunctional structure of Propargyl-NH-PEG3-C2-NHS ester makes it a versatile tool for a range of bioconjugation applications:
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Antibody-Drug Conjugate (ADC) Development: This is a primary application where the linker is used to attach a cytotoxic drug (payload) to a monoclonal antibody (mAb). The mAb directs the ADC to a specific target, such as a cancer cell, and upon internalization, the payload exerts its therapeutic effect.
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PROTAC Development: In the field of PROteolysis TArgeting Chimeras (PROTACs), this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.
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Biomolecule Labeling: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or other biomolecules containing primary amines. This is useful for a variety of research applications, including immunoassays, fluorescence microscopy, and flow cytometry.
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Surface Modification: The NHS ester can be used to immobilize the linker onto amine-functionalized surfaces, providing a platform for the subsequent attachment of azide-containing molecules via click chemistry.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving Propargyl-NH-PEG3-C2-NHS ester. These are generalized protocols and may require optimization for specific applications.
Protocol for Antibody Modification with Propargyl-NH-PEG3-C2-NHS Ester
This protocol describes the modification of an antibody with the propargyl linker to introduce alkyne groups.
Materials:
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Antibody (in an amine-free buffer, e.g., PBS)
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Propargyl-NH-PEG3-C2-NHS ester
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
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Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
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Antibody Preparation:
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Ensure the antibody is in an amine-free buffer. If the antibody solution contains primary amines (e.g., Tris buffer or glycine), it must be exchanged into an appropriate buffer like PBS.
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Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
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Linker Preparation:
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Allow the vial of Propargyl-NH-PEG3-C2-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
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Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
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Conjugation Reaction:
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Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
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Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice. Protect from light if the payload is light-sensitive.
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Quenching:
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Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
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Incubate for 15-30 minutes at room temperature.
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Purification:
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Remove the excess linker and byproducts by purifying the alkyne-modified antibody using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
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Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-modified antibody and an azide-containing payload.
Materials:
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Alkyne-modified antibody
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Azide-containing payload
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Copper(II) sulfate (B86663) (CuSO4)
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Reducing agent (e.g., sodium ascorbate)
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Copper ligand (e.g., THPTA)
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Reaction Buffer (e.g., PBS)
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Purification system (e.g., size-exclusion chromatography, affinity chromatography)
Procedure:
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Reactant Preparation:
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Prepare a stock solution of the azide-containing payload in a suitable solvent (e.g., DMSO).
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Prepare stock solutions of CuSO4, sodium ascorbate (B8700270), and the copper ligand in water.
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Click Reaction:
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In a reaction vessel, combine the alkyne-modified antibody and the azide-containing payload (typically at a 1.5- to 5-fold molar excess over the antibody).
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In a separate tube, pre-mix the CuSO4 and the copper ligand.
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Add the CuSO4/ligand complex to the antibody/payload mixture.
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Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the catalyst components are typically in the range of 0.1-1 mM for CuSO4 and 1-5 mM for sodium ascorbate.
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Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by techniques such as HPLC or SDS-PAGE.
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Purification:
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Purify the resulting antibody-drug conjugate to remove excess payload, catalyst, and other reagents. This can be achieved using size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or affinity chromatography (e.g., Protein A).
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Mandatory Visualizations
Chemical Structure and Functional Groups
Caption: Functional components of Propargyl-NH-PEG3-C2-NHS ester.
Experimental Workflow: Antibody Modification
Caption: Workflow for antibody modification with the propargyl linker.
Experimental Workflow: Click Chemistry Conjugation
Caption: Workflow for CuAAC "click" conjugation to the modified antibody.
Conclusion
Propargyl-NH-PEG3-C2-NHS ester is a powerful and versatile tool for the construction of complex bioconjugates. Its well-defined structure, incorporating an amine-reactive NHS ester, a hydrophilic PEG spacer, and a click-ready propargyl group, provides researchers with a robust method for linking molecules of interest to proteins and other biomolecules. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this linker in a variety of research and development settings, particularly in the burgeoning field of antibody-drug conjugates. As with any chemical methodology, optimization of reaction conditions for each specific application is crucial to achieving the desired outcome.
